azepan-1-yl(3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)methanone
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Overview
Description
1-{3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE is a heterocyclic compound that combines the structural features of triazole and thiadiazine.
Preparation Methods
The synthesis of 1-{3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE involves multiple steps. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing conditions in the presence of a catalytic amount of piperidine . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with suitable nucleophiles. Common reagents and conditions used in these reactions include ethanol as a solvent and piperidine as a catalyst. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various derivatives.
Biology: It exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: It is investigated for its potential as an enzyme inhibitor and antiviral agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor interactions .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines What sets 1-{3,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL}AZEPANE apart is its unique combination of pharmacophoric features, which contribute to its broad spectrum of biological activities .
Properties
Molecular Formula |
C23H25N5OS |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
azepan-1-yl-(3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)methanone |
InChI |
InChI=1S/C23H25N5OS/c29-22(27-15-9-1-2-10-16-27)20-19(17-11-5-3-6-12-17)26-28-21(24-25-23(28)30-20)18-13-7-4-8-14-18/h3-8,11-14,19-20,26H,1-2,9-10,15-16H2 |
InChI Key |
FFAVYXLTWJKJFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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